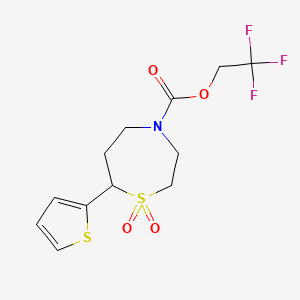

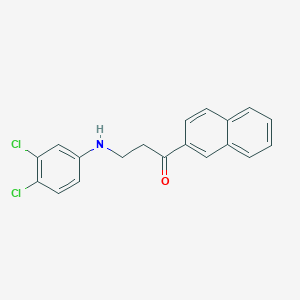

![molecular formula C24H22N6O4S B2539225 N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-95-1](/img/structure/B2539225.png)

N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a triazolopyridazine core, a benzo[d][1,3]dioxole moiety, and a benzamide group suggests potential for interactions with biological targets. While the papers provided do not directly discuss this compound, they do cover related structures and activities that can provide insight into the potential behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic scaffolds, such as benzo[d]imidazole, and involves the formation of Schiff's bases, cyclization, and substitution reactions . Similar synthetic strategies could be applied to the compound of interest, with the appropriate selection of starting materials and reagents to introduce the benzo[d][1,3]dioxole and triazolopyridazine functionalities.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, which are known to impart significant biological activity. The triazolopyridazine core is a common feature in compounds with antimicrobial and antioxidant properties . The benzo[d][1,3]dioxole moiety is a bioisostere for the methylenedioxyphenyl group, which is found in various biologically active compounds. The benzamide group is a versatile pharmacophore associated with a wide range of therapeutic properties.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions, including cyclization and nucleophilic substitution, to yield a diverse array of derivatives with potential biological activities . The reactivity of the compound would be influenced by the presence of the thioether and amide functionalities, which could participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. The heterocyclic and aromatic components contribute to the compound's potential interactions with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects . The presence of multiple functional groups also suggests a degree of solubility in polar solvents, which is important for biological applications.

Applications De Recherche Scientifique

Cristallographie

Le composé a été utilisé dans des études de cristallographie . La structure cristalline du composé a été analysée en utilisant la méthode de diffraction des rayons X sur monocristal (SCXRDM) . Cela permet de comprendre la structure moléculaire et l'arrangement du composé.

Détection du plomb cancérigène

Le composé a été utilisé pour la détection du plomb cancérigène . Un capteur Pb2+ sensible et sélectif a été développé par dépôt d'une fine couche du composé sur un GCE avec la matrice polymère conductrice Nafion (NF) . La sensibilité, le LOQ et le LOD du capteur proposé envers Pb2+ ont été calculés à partir des courbes d'étalonnage .

Traitement des maladies rhumatismales

Le composé est généralement utilisé pour traiter les maladies rhumatismales . Il s'est avéré efficace dans le traitement de maladies comme la polyarthrite rhumatoïde et l'arthrose .

Médicament anti-inflammatoire

Le composé a été utilisé comme anti-inflammatoire non stéroïdien . Cependant, il provoque souvent des effets secondaires gastro-intestinaux tels que des ulcères, des perforations gastriques et des saignements en cas d'administration à long terme en raison de son groupe acide carboxylique .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target specific proteins or enzymes in the body, which play a crucial role in various biological processes .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available resources. Generally, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the conformation of the target proteins or enzymes. This can result in the activation or inhibition of these targets, thereby affecting their function .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the regulation of cell growth, apoptosis, and other cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular level, such as inducing or inhibiting the expression of certain genes, affecting cell proliferation and differentiation, and influencing signal transduction pathways .

Propriétés

IUPAC Name |

N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O4S/c1-15-2-4-16(5-3-15)24(32)25-11-10-21-28-27-20-8-9-23(29-30(20)21)35-13-22(31)26-17-6-7-18-19(12-17)34-14-33-18/h2-9,12H,10-11,13-14H2,1H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQZPBIBRXFIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

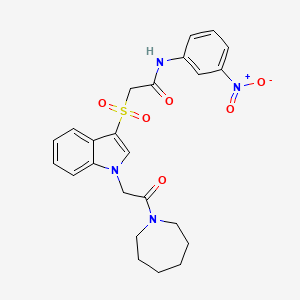

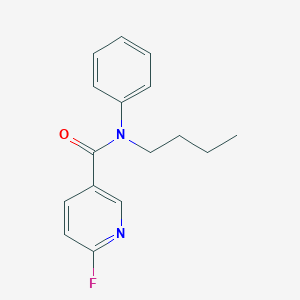

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

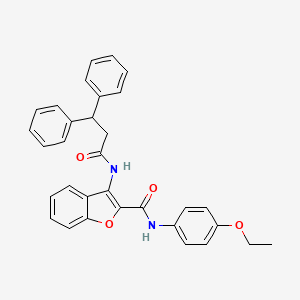

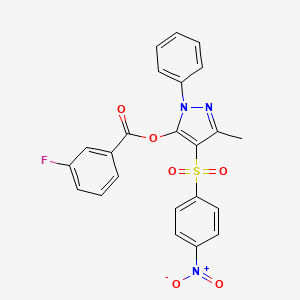

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)

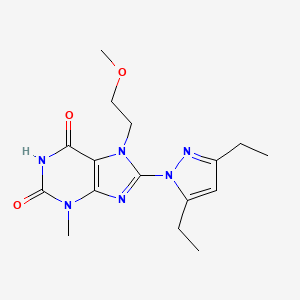

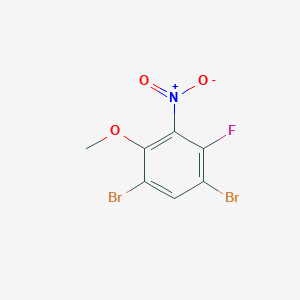

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)